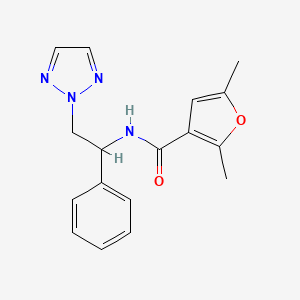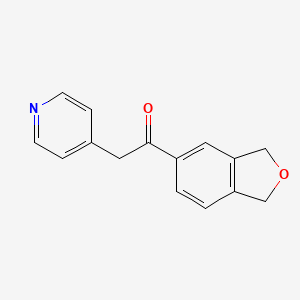
2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a bromophenyl group, a furan ring, and a pyridine ring
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl acetamide: This can be achieved by reacting 4-bromobenzylamine with acetic anhydride under controlled conditions.
Coupling with furan-pyridine derivative: The bromophenyl acetamide is then coupled with a furan-pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to a particular receptor or enzyme, inhibiting or activating its function. The pathways involved would depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide include:
2-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: This compound has a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQRTHDGSCEGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2361502.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2361510.png)
![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)

![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2361515.png)
